molecular formula C14H19NO2 B7492495 (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone

(2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone

Cat. No. B7492495
M. Wt: 233.31 g/mol
InChI Key: WWCGAYDRLCTDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. This compound has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by binding to serotonin receptors and increasing the levels of serotonin in the brain. This leads to a range of effects such as altered mood, perception, and cognition.
Biochemical and Physiological Effects
(2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to altered mood and perception. It has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.

Advantages and Limitations for Lab Experiments

One advantage of using (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone in lab experiments is its potential as a therapeutic agent for the treatment of various neurological disorders. Another advantage is its use as a marker in drug testing and analysis. However, one limitation is its potential for abuse and toxicity, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone. One direction is the investigation of its potential as a therapeutic agent for the treatment of various neurological disorders. Another direction is the study of its effects on the central nervous system and its potential as a psychoactive substance. Finally, further research is needed to fully understand the mechanism of action of (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone and its potential applications in various fields.

Synthesis Methods

The synthesis of (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 2,4-dimethylbenzaldehyde with 2-methylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone in its pure form.

Scientific Research Applications

(2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, neurochemistry, and forensic science. In medicinal chemistry, (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders such as depression and anxiety. In neurochemistry, (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been studied for its effects on the central nervous system and its potential as a psychoactive substance. In forensic science, (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been investigated for its use as a marker in drug testing and analysis.

properties

IUPAC Name

(2,4-dimethylphenyl)-(2-methylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-4-5-13(11(2)8-10)14(16)15-6-7-17-12(3)9-15/h4-5,8,12H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCGAYDRLCTDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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